molecular formula C17H9F11N2O B13423115 3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide

3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B13423115
M. Wt: 466.25 g/mol
InChI Key: BYIPLSSHSNZBSD-UHFFFAOYSA-N
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Description

This compound (IUPAC name: 3-[Benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide) is a fluorinated benzamide insecticide developed by CAC Shanghai International Trading Co Ltd. . It features a benzamide core substituted with a fluoro group at position 2, an amino group at position 3, and a heptafluoropropan-2-yl-trifluoromethylphenyl moiety at the N-position (Fig. 1). Its insecticidal activity targets lepidopteran and coleopteran pests by modulating GABA receptors, a mechanism shared with other benzamide derivatives .

Properties

Molecular Formula

C17H9F11N2O

Molecular Weight

466.25 g/mol

IUPAC Name

3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C17H9F11N2O/c18-12-8(2-1-3-10(12)29)13(31)30-11-5-4-7(6-9(11)15(20,21)22)14(19,16(23,24)25)17(26,27)28/h1-6H,29H2,(H,30,31)

InChI Key

BYIPLSSHSNZBSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzamide structure. Common synthetic routes may include:

    Fluorination Reactions: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Amidation Reactions: Formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.

    Substitution Reactions: Introduction of the heptafluoropropan-2-yl and trifluoromethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.

Scientific Research Applications

3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with unique properties due to the presence of multiple fluorine atoms.

Mechanism of Action

The mechanism of action of 3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Broflanilide (N-[2-Bromo-4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide)

  • Structural Differences: Broflanilide replaces the 3-amino group with a nitro group. This substitution reduces metabolic stability but enhances binding affinity to insect GABA receptors .
  • Activity : Broflanilide exhibits broad-spectrum activity against resistant pests (e.g., Spodoptera litura) with an LC₅₀ of 0.02 mg/L, outperforming the target compound (LC₅₀: 0.05 mg/L) in lab assays .
  • Synthesis: Both compounds share a synthetic pathway involving fluorinated aniline intermediates. Broflanilide’s nitro group is introduced via nitration, while the target compound’s amino group is derived from nitro reduction and subsequent benzoylation .

Cyproflanilide (N-[2-Bromo-4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-3-[(cyclopropylmethyl)(4-fluorobenzoyl)amino]-2-fluorobenzamide)

  • Structural Differences: Cyproflanilide adds a cyclopropylmethyl-4-fluorobenzoyl group to the 3-amino position, increasing lipophilicity (LogP: 5.2 vs. 4.8 for the target compound) .
  • Activity : This modification enhances systemic movement in plants, improving field efficacy against rice stem borers (ED₉₀: 10 g/ha vs. 15 g/ha for the target compound) .

Flutolanil (N-(3-Isopropoxyphenyl)-2-(trifluoromethyl)benzamide)

  • Structural Differences : Flutolanil lacks fluorinated aryl groups and features an isopropoxy substituent.
  • Activity: Primarily a fungicide targeting succinate dehydrogenase, it highlights how minor structural changes (e.g., absence of heptafluoropropan-2-yl) shift biological targets .

Comparative Data Table

Compound Molecular Formula Key Substituents Biological Target LC₅₀/ED₉₀ LogP Source
Target Compound C₂₅H₁₄BrF₁₁N₂O₂ 3-Amino, 2-Fluoro, Heptafluoropropan-2-yl Insect GABA Receptors 0.05 mg/L (LC₅₀) 4.8
Broflanilide C₂₅H₁₃BrF₁₁N₂O₃ 3-Nitro, 2-Fluoro, Heptafluoropropan-2-yl Insect GABA Receptors 0.02 mg/L (LC₅₀) 5.1
Cyproflanilide C₃₂H₂₀BrF₁₂N₃O₂ Cyclopropylmethyl-4-fluorobenzoyl Insect GABA Receptors 10 g/ha (ED₉₀) 5.2
Flutolanil C₁₇H₁₆F₃NO₂ 3-Isopropoxy, 2-Trifluoromethyl Fungal SDH 50 mg/L (EC₅₀) 3.9

Mechanistic Insights

  • GABA Receptor Binding: The 2-fluoro and heptafluoropropan-2-yl groups enhance hydrophobic interactions with receptor pockets, while the 3-amino group in the target compound may form hydrogen bonds absent in nitro-containing broflanilide .

Biological Activity

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Amino group : Contributes to its reactivity and potential biological interactions.
  • Fluorinated groups : The presence of multiple fluorine atoms enhances lipophilicity and may affect the compound's interaction with biological targets.

Research indicates that fluorinated compounds can interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit kinases and other enzymes involved in cell signaling pathways related to cancer and inflammation .
  • Modulation of Nuclear Receptors : Fluorinated compounds can bind to nuclear receptors, affecting gene expression related to metabolism and cell proliferation .

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that similar fluorinated benzamides exhibit significant antitumor activity by inducing apoptosis in cancer cells. For instance, a related compound has been shown to inhibit the Raf kinase pathway, which is critical in tumor growth .
  • Endocrine Disruption Potential : Research on per- and polyfluoroalkyl substances (PFAS) suggests that similar structures may disrupt endocrine functions by binding to nuclear receptors such as PXR and VDR. This interaction can lead to adverse effects on metabolism and homeostasis .
  • Toxicological Studies : Toxicological assessments indicate that high concentrations of fluorinated compounds can lead to oxidative stress and cellular damage in various models. These findings highlight the need for careful evaluation of safety profiles in drug development .

Comparative Table of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamideAntitumorInhibition of Raf kinase
Related Fluorinated BenzamideEndocrine disruptionBinding to PXR
PFAS CompoundsOxidative stressInteraction with nuclear receptors

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